molecular formula C44H67KO13 B585471 Okadaic Acid, Potassium Salt CAS No. 155751-72-7

Okadaic Acid, Potassium Salt

Cat. No.: B585471
CAS No.: 155751-72-7
M. Wt: 843.1 g/mol
InChI Key: UXRQUXBFVICHQJ-RRABGKBLSA-M
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Description

Okadaic Acid, Potassium Salt is a water-soluble analog of Okadaic Acid, a polyether fatty acid toxin originally isolated from the marine sponge Halichondria okadai. It is a potent inhibitor of protein phosphatases 1 and 2A, which are enzymes involved in the regulation of various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Okadaic Acid, Potassium Salt is typically synthesized from Okadaic Acid through a neutralization reaction with potassium hydroxide in methanol solution. The reaction conditions involve dissolving Okadaic Acid in methanol and adding an equimolar amount of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound involves the large-scale cultivation of dinoflagellates, such as Prorocentrum concavum, which produce Okadaic Acid. The Okadaic Acid is then extracted and purified before being converted to its potassium salt form through the aforementioned neutralization process .

Chemical Reactions Analysis

Types of Reactions: Okadaic Acid, Potassium Salt primarily undergoes substitution reactions due to the presence of reactive hydroxyl groups. It can also participate in esterification and oxidation reactions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents such as acyl chlorides or anhydrides under mild conditions.

    Esterification Reactions: Involve reagents like alcohols and acids, often catalyzed by acidic or basic catalysts.

    Oxidation Reactions: Can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.

Major Products: The major products formed from these reactions include various esters, oxidized derivatives, and substituted analogs of Okadaic Acid .

Scientific Research Applications

Okadaic Acid, Potassium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study protein phosphatase inhibition and its effects on cellular signaling pathways.

    Biology: Employed in research on cell cycle regulation, apoptosis, and signal transduction.

    Medicine: Investigated for its potential role in cancer research due to its ability to induce apoptosis in cancer cells. It is also used in studies related to neurodegenerative diseases like Alzheimer’s disease.

    Industry: Utilized in the development of assays for detecting marine biotoxins in seafood, ensuring food safety

Comparison with Similar Compounds

  • Okadaic Acid, Sodium Salt
  • Okadaic Acid, Ammonium Salt
  • Calyculin A
  • Microcystin-LR

Comparison: Okadaic Acid, Potassium Salt is unique due to its water solubility, which enhances its utility in aqueous biological assays. Compared to its sodium and ammonium salt counterparts, the potassium salt form is preferred for specific applications requiring water solubility. Calyculin A and Microcystin-LR are also potent inhibitors of protein phosphatases but differ in their chemical structures and specificities. This compound is particularly valuable for studying the inhibition of protein phosphatases 1 and 2A in various cellular contexts .

Properties

CAS No.

155751-72-7

Molecular Formula

C44H67KO13

Molecular Weight

843.1 g/mol

IUPAC Name

potassium;2-hydroxy-3-[11-hydroxy-2-[(E)-4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate

InChI

InChI=1S/C44H68O13.K/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42;/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49);/q;+1/p-1/b10-9+;

InChI Key

UXRQUXBFVICHQJ-RRABGKBLSA-M

Isomeric SMILES

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)/C=C/C(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[K+]

SMILES

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[K+]

Canonical SMILES

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[K+]

Origin of Product

United States

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